Cas no 2034351-09-0 (N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-4-(trifluoromethyl)benzamide)

N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-4-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-4-(trifluoromethyl)benzamide
- CBHXUIUNMOINPJ-UHFFFAOYSA-N
- Benzamide, N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)-
- 2034351-09-0
- N-[2-(4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide
- N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- F6525-4333
- N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide
- AKOS026695308
-
- Inchi: 1S/C19H16F3N3O/c20-19(21,22)17-8-6-15(7-9-17)18(26)23-10-11-25-13-16(12-24-25)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26)
- InChI Key: CBHXUIUNMOINPJ-UHFFFAOYSA-N
- SMILES: C(NCCN1C=C(C2=CC=CC=C2)C=N1)(=O)C1=CC=C(C(F)(F)F)C=C1
Computed Properties
- Exact Mass: 359.12454663g/mol
- Monoisotopic Mass: 359.12454663g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 533.8±50.0 °C(Predicted)
- pka: 13.43±0.46(Predicted)
N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-4-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-4333-2μmol |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-25mg |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-5mg |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-10μmol |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-3mg |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-4mg |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-50mg |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-1mg |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-30mg |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6525-4333-15mg |
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
2034351-09-0 | 15mg |
$89.0 | 2023-09-08 |
N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-4-(trifluoromethyl)benzamide Related Literature
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-4-(trifluoromethyl)benzamide
Introduction to N-2-(4-phenyl-1H-pyrazol-1-ylethyl)-4-(trifluoromethyl)benzamide (CAS No. 2034351-09-0)
N-2-(4-phenyl-1H-pyrazol-1-ylethyl)-4-(trifluoromethyl)benzamide, identified by its CAS number 2034351-09-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structural features of this molecule, particularly the presence of a pyrazole ring and a trifluoromethyl substituent, contribute to its unique chemical and pharmacological properties.
The pyrazole moiety is a heterocyclic aromatic compound that is widely recognized for its role in various biological processes. Its five-membered ring structure, incorporating two nitrogen atoms, imparts significant flexibility and reactivity to the molecule. In the context of N-2-(4-phenyl-1H-pyrazol-1-ylethyl)-4-(trifluoromethyl)benzamide, the pyrazole ring is linked to an ethyl group, which further enhances its potential for interaction with biological targets. This structural arrangement suggests that the compound may exhibit properties such as receptor binding affinity and metabolic stability, which are crucial for its efficacy as a pharmaceutical agent.
The benzamide group in the molecule is another key structural feature that contributes to its pharmacological profile. Benzamides are known for their ability to modulate various biological pathways, including those involved in inflammation, pain perception, and neurotransmitter activity. The presence of a trifluoromethyl group on the benzene ring further enhances the lipophilicity and metabolic stability of the compound. This modification is particularly significant in pharmaceutical chemistry, as it can improve the bioavailability and duration of action of drug candidates.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between N-2-(4-phenyl-1H-pyrazol-1-ylethyl)-4-(trifluoromethyl)benzamide and biological targets. These studies have highlighted the compound's potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the molecule has been shown to exhibit inhibitory effects on certain kinases, which are involved in cell signaling pathways that regulate proliferation and survival.
In vitro studies have demonstrated that N-2-(4-phenyl-1H-pyrazol-1-ylethyl)-4-(trifluoromethyl)benzamide possesses notable anti-inflammatory properties. These findings are particularly relevant given the increasing recognition of inflammation as a central mechanism in various chronic diseases, including cardiovascular disorders, neurodegenerative conditions, and certain types of cancer. The compound's ability to modulate inflammatory pathways without significant side effects makes it an attractive candidate for further development.
The synthesis of N-2-(4-phenyl-1H-pyrazol-1-ylethyl)-4-(trifluoromethyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure of the molecule. These methods not only ensure high yield and purity but also allow for modifications that can fine-tune the pharmacological properties of the compound.
Efforts are ongoing to explore the therapeutic potential of N-2-(4-phenyl-1H-pyrazol-1-yli)ethanol)-4-(
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. N-Nitroso-N-methylaniline derivatives have been extensively studied for their potential applications in drug discovery due to their diverse biological activities. Among these derivatives, compounds like N,N-dimethylaniline have shown promise as intermediates in synthesizing more complex molecules with enhanced pharmacological profiles.
The role of computational methods in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has enabled researchers to rapidly identify potential drug candidates from large libraries of compounds based on their predicted binding affinity to biological targets. In silico simulations have been instrumental in optimizing the structure of N-Nitroso-N-methylaniline derivatives to improve their potency and selectivity.
The future direction of research on N-Nitroso-N-methylaniline derivatives will likely focus on developing new synthetic strategies that enhance efficiency and sustainability while minimizing environmental impact. Green chemistry principles will play an increasingly important role in ensuring that drug discovery processes are both effective and environmentally friendly.
2034351-09-0 (N-2-(4-phenyl-1H-pyrazol-1-yl)ethyl-4-(trifluoromethyl)benzamide) Related Products
- 99614-58-1(Ondansetron)
- 951946-24-0(4-(3-Ethyl-3-phenyl-ureido)-butyric acid)
- 1341796-67-5(4-Phenyloxane-4-carboximidamide)
- 1421530-50-8(4-benzyl-1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidine)
- 2171366-68-8(2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-3-yl}acetic acid)
- 1804873-62-8(2,4-Bis(trifluoromethyl)-3-bromobenzylamine)
- 1805395-99-6(Methyl 6-bromo-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate)
- 1432282-93-3(2-Isopropylpyrimidine-5-carboxamide)
- 1353991-01-1((E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride)
- 1180035-91-9((2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide)




